molecular formula C14H9FN2O B447909 1H-1,3-BENZIMIDAZOL-1-YL(3-FLUOROPHENYL)METHANONE

1H-1,3-BENZIMIDAZOL-1-YL(3-FLUOROPHENYL)METHANONE

Cat. No.: B447909
M. Wt: 240.23g/mol
InChI Key: FNULWJWOAZPVJH-UHFFFAOYSA-N
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Description

1H-Benzimidazol-1-yl(3-fluorophenyl)methanone is a compound that belongs to the benzimidazole family, which is known for its diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,3-BENZIMIDAZOL-1-YL(3-FLUOROPHENYL)METHANONE typically involves the condensation of o-phenylenediamine with an aromatic aldehyde, followed by cyclization to form the benzimidazole ring. The reaction conditions often include the use of formic acid or trimethyl orthoformate as condensing agents .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazol-1-yl(3-fluorophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the benzimidazole ring to its dihydro form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzimidazole ring and the fluorophenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include N-oxides, dihydrobenzimidazoles, and substituted derivatives with various functional groups.

Scientific Research Applications

1H-Benzimidazol-1-yl(3-fluorophenyl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-1,3-BENZIMIDAZOL-1-YL(3-FLUOROPHENYL)METHANONE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • 1H-Benzimidazol-2-yl(phenyl)methanone
  • 2-Amino-1H-benzimidazol-5-yl(4-fluorophenyl)methanone
  • 1H-Benzimidazol-1-yl(4-chlorophenyl)methanone

Uniqueness: 1H-Benzimidazol-1-yl(3-fluorophenyl)methanone is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H9FN2O

Molecular Weight

240.23g/mol

IUPAC Name

benzimidazol-1-yl-(3-fluorophenyl)methanone

InChI

InChI=1S/C14H9FN2O/c15-11-5-3-4-10(8-11)14(18)17-9-16-12-6-1-2-7-13(12)17/h1-9H

InChI Key

FNULWJWOAZPVJH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CN2C(=O)C3=CC(=CC=C3)F

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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